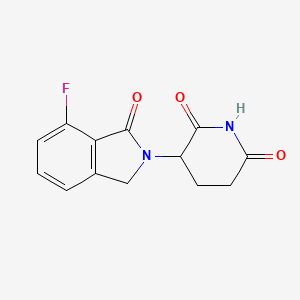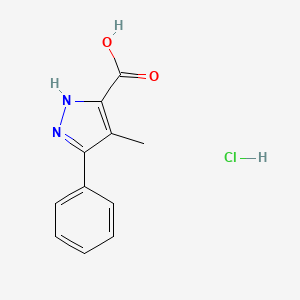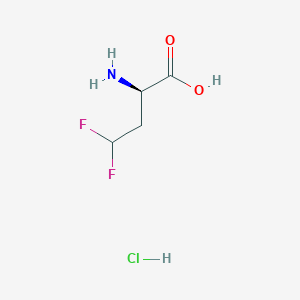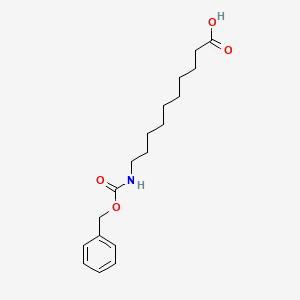
10-(Cbz-amino)decanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
. It is a derivative of decanoic acid with a benzyl carbamate (Cbz) protecting group attached to the amino group at the 10th carbon. This compound is primarily used in organic synthesis and research due to its unique properties and reactivity.
Synthetic Routes and Reaction Conditions:
Cbz Protection of Amino Acids: The most common method involves the protection of amino acids using benzyl chloroformate (Cbz-Cl) in the presence of a base such as triethylamine (Et3N). The reaction is typically carried out in an organic solvent like dichloromethane (DCM) at room temperature.
Decanoic Acid Derivatization: Decanoic acid can be converted to its corresponding acid chloride using thionyl chloride (SOCl2). The resulting acid chloride can then react with an amine protected with a Cbz group under controlled conditions to yield 10-(Cbz-amino)decanoic acid.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar methods as described above, but with optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Reduction: Reduction reactions can be performed using hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the Cbz-protected amino group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: KMnO4, OsO4, chromium trioxide (CrO3)
Reduction: H2, Pd/C, NaBH4
Substitution: Various nucleophiles, depending on the desired substitution product
Major Products Formed:
Oxidation Products: Carboxylic acids, ketones, or aldehydes, depending on the specific oxidizing agent and conditions used.
Reduction Products: Amines or alcohols, depending on the reducing agent and conditions.
Substitution Products: Various substituted derivatives, depending on the nucleophile used.
科学研究应用
10-(Cbz-amino)decanoic acid is widely used in scientific research due to its versatility and reactivity. Some of its applications include:
Chemistry: It serves as a building block in the synthesis of complex organic molecules, including pharmaceuticals and polymers.
Biology: The compound is used in the study of amino acid metabolism and protein synthesis.
Medicine: It is utilized in the development of new drugs and therapeutic agents, particularly those targeting metabolic disorders.
Industry: It finds applications in the production of specialty chemicals and materials, such as biodegradable plastics and coatings.
作用机制
The mechanism by which 10-(Cbz-amino)decanoic acid exerts its effects depends on its specific application
Molecular Targets and Pathways:
Enzymes: The free amine can act as a substrate or inhibitor for various enzymes involved in metabolic pathways.
Receptors: The compound may interact with specific receptors in biological systems, influencing cellular signaling and responses.
相似化合物的比较
10-(Cbz-amino)decanoic acid is similar to other Cbz-protected amino acids and derivatives, but it stands out due to its longer carbon chain and specific applications in organic synthesis and research. Some similar compounds include:
Cbz-protected amino acids: These compounds share the Cbz protecting group but differ in their amino acid backbone.
Other Cbz-protected derivatives: These compounds may have different functional groups or structural features, but they also utilize the Cbz protection strategy.
属性
IUPAC Name |
10-(phenylmethoxycarbonylamino)decanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO4/c20-17(21)13-9-4-2-1-3-5-10-14-19-18(22)23-15-16-11-7-6-8-12-16/h6-8,11-12H,1-5,9-10,13-15H2,(H,19,22)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPZYWRAMTIKTLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCCCCCCCCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
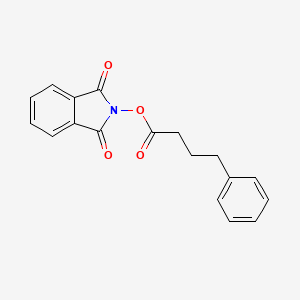
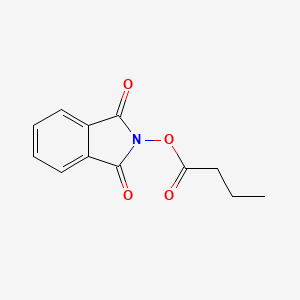
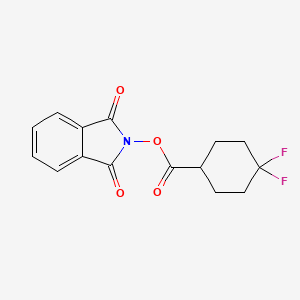
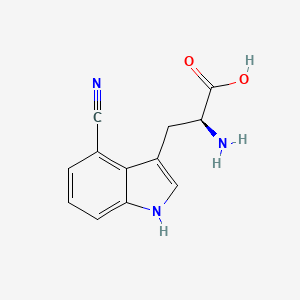
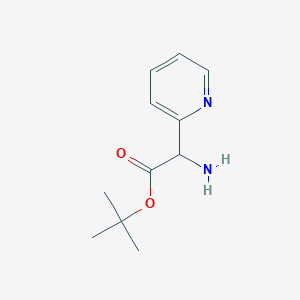
![3-Cyclopropylbicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B8074669.png)
![(4S,5R)-3-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2,2,5-trimethyl-1,3-oxazolidine-4-carboxylic acid](/img/structure/B8074672.png)
![4-Bromo-1-cyclopentyl-6-fluoro-1H-benzo[d][1,2,3]triazole](/img/structure/B8074673.png)
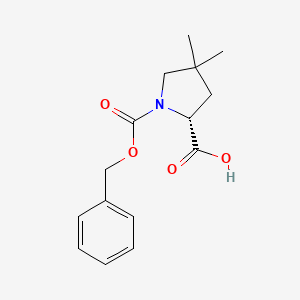
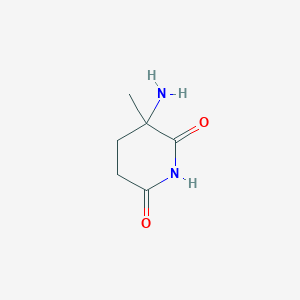
![(2R)-4-[(tert-butoxy)carbonyl]piperazine-2-carboxylic acid hydrochloride](/img/structure/B8074693.png)
